molecular formula C23H29N3O2 B10889903 1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10889903
M. Wt: 379.5 g/mol
InChI Key: SSXJTARTISNLEN-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a 4-phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3-nitrobenzyl chloride: This is achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.

    Preparation of 4-phenylcyclohexylamine: This involves the hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon.

    Nucleophilic substitution reaction: The final step involves the reaction of 3-nitrobenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as sodium hydroxide to form 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, various electrophiles.

Major Products

    Reduction: 1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine.

    Oxidation: 1-(3-carboxybenzyl)-4-(4-phenylcyclohexyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The phenylcyclohexyl group contributes to the compound’s overall hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrobenzyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different chemical and biological properties.

    4-(4-phenylcyclohexyl)piperazine:

    1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine: A reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylcyclohexyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C23H29N3O2/c27-26(28)23-8-4-5-19(17-23)18-24-13-15-25(16-14-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-8,17,21-22H,9-16,18H2

InChI Key

SSXJTARTISNLEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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